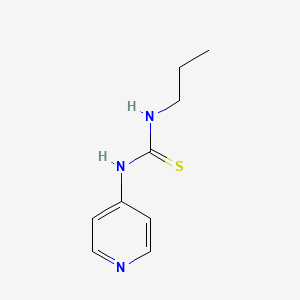
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions to yield the desired dihydropyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: Various substituents can be introduced into the pyridine ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under specific conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different chemical processes and applications .
科学研究应用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor in reduction reactions, facilitating the conversion of various substrates. Its nitrophenyl group can participate in electron transfer processes, making it a valuable reagent in redox chemistry .
相似化合物的比较
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A related compound with similar structural features but lacking the nitrophenyl group.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another similar compound used in reduction reactions and as a hydrogen donor
Uniqueness
The presence of the nitrophenyl group in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This structural feature enhances its utility in various scientific and industrial applications .
属性
CAS 编号 |
30131-50-1 |
|---|---|
分子式 |
C20H24N2O6 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
diethyl 1,2,6-trimethyl-4-(2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-6-27-19(23)16-12(3)21(5)13(4)17(20(24)28-7-2)18(16)14-10-8-9-11-15(14)22(25)26/h8-11,18H,6-7H2,1-5H3 |
InChI 键 |
MICMKHYRWUPXSR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


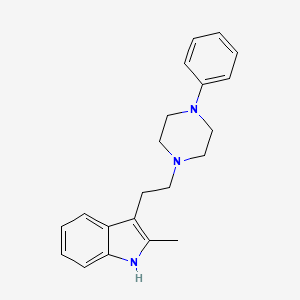

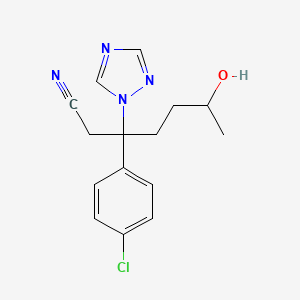
methanol](/img/structure/B13827656.png)
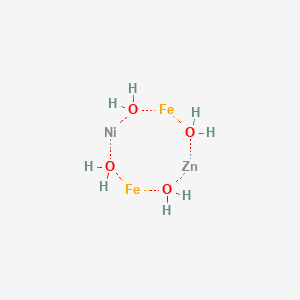
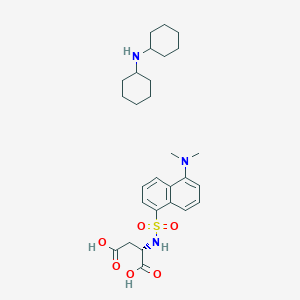

![1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13827676.png)
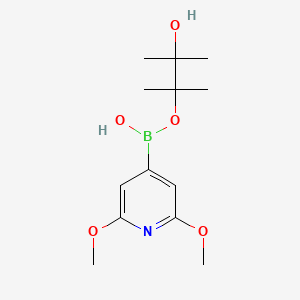
![[(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B13827690.png)
![Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
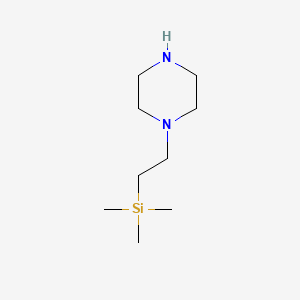
![1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea](/img/structure/B13827710.png)
